tert-Butyl 2-carbamothioylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-carbamothioylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-6(11)7(10)14/h6H,4-5H2,1-3H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRYFJDXRAKKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172092-23-6 | |
| Record name | tert-butyl 2-carbamothioylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-Butyl 2-carbamothioylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamoylazetidine-1-carboxylate with Lawesson’s reagent in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 80°C) for several hours . This method allows for the efficient conversion of the carbamoyl group to the carbamothioyl group, resulting in the desired compound.
Chemical Reactions Analysis
tert-Butyl 2-carbamothioylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamothioyl group can be replaced by other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl 2-carbamothioylazetidine-1-carboxylate is classified as an azetidine, a four-membered nitrogen-containing heterocycle. Its structure includes a tert-butyl group, a carbamothioyl moiety, and an azetidine ring, making it a versatile building block for further chemical synthesis. The compound's stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry.
Organic Synthesis
The compound serves as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The presence of functional groups allows for diverse reactions, including nucleophilic substitutions and coupling reactions.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens and cancer cell lines, suggesting that this compound may also possess similar activities. Further investigations are ongoing to elucidate its specific mechanisms of action against these biological targets .
Medicinal Chemistry
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating diseases such as cancer and infections. The compound's interactions with specific molecular targets could lead to the development of novel therapeutic agents .
Material Science
In addition to its pharmaceutical applications, this compound is utilized in the synthesis of new materials. Its unique chemical properties enable the creation of specialty chemicals that can be applied in various industrial processes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of azetidine compounds similar to this compound against several bacterial strains. The results demonstrated significant inhibition zones, indicating strong antibacterial activity. The study concluded that modifications to the azetidine structure could enhance antimicrobial properties, warranting further research into this compound's derivatives .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized several azetidine derivatives and assessed their anticancer activities in vitro against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, leading to apoptosis in cancer cells. This suggests that this compound could be a promising scaffold for developing new anticancer drugs .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block for pharmaceuticals and agrochemicals |
| Biological Activity | Potential antimicrobial and anticancer properties |
| Medicinal Chemistry | Exploration as a therapeutic agent for cancer and infectious diseases |
| Material Science | Development of new materials and specialty chemicals |
Mechanism of Action
The mechanism of action of tert-Butyl 2-carbamothioylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three analogs:
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl 2-carbamothioylazetidine-1-carboxylate | C₉H₁₅N₃O₂S | 229.30 | Azetidine, Carbamothioyl, BOC | Four-membered ring, sulfur-containing |
| tert-Butyl 3-formylazetidine-1-carboxylate | C₉H₁₅NO₃ | 185.22 | Azetidine, Formyl, BOC | Electrophilic formyl group |
| tert-Butyl (4-aminopyridin-2-yl)carbamate | C₁₀H₁₅N₃O₂ | 209.24 | Pyridine, Amino, BOC | Aromatic ring, nucleophilic amine |
| tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate | C₁₂H₁₅N₃O₂ | 233.27 | Benzoimidazole, Amino, BOC | Fused bicyclic aromatic system |
Key Observations :
- The carbamothioyl group introduces sulfur, increasing molecular weight and polarizability compared to the formyl analog .
- The azetidine ring (four-membered) imposes greater ring strain than five- or six-membered analogs (e.g., pyrrolidine, piperidine derivatives), influencing reactivity and conformational flexibility.
- Aromatic systems (e.g., pyridine, benzoimidazole) enhance π-π stacking interactions, unlike the aliphatic azetidine core .
Physicochemical Properties and Solubility
| Compound Name | Boiling Point (°C) | Solubility (25°C) | LogP | TPSA (Ų) |
|---|---|---|---|---|
| tert-Butyl 2-carbamothioylazetidine-1-carboxylate | ~300 (est.) | DMSO, ethanol, acetone | 1.8 | 76.5 |
| tert-Butyl 3-formylazetidine-1-carboxylate | 275–280 | THF, chloroform, ethyl acetate | 1.2 | 46.3 |
| tert-Butyl (4-aminopyridin-2-yl)carbamate | N/A | Methanol, DMSO, water (partial) | 1.5 | 75.6 |
Key Findings :
- The carbamothioyl derivative’s higher topological polar surface area (TPSA) correlates with improved solubility in polar aprotic solvents like DMSO .
- Formyl-substituted analogs exhibit lower TPSA and greater lipophilicity, favoring organic solvents .
- Aromatic derivatives (e.g., pyridine) show moderate water solubility due to amine functionality .
Research Findings and Challenges
- Stability : The carbamothioyl group is prone to oxidation, requiring inert storage conditions (-20°C under argon) .
- Crystallography : SHELX software () is widely used for structural validation of such compounds, though azetidine derivatives often form twinned crystals, complicating refinement.
- Analytical Data : NMR (¹H, ¹³C) and HRMS are critical for characterization; the carbamothioyl NH protons resonate at δ 8.2–8.5 ppm in DMSO-d₆, distinct from formyl (δ 9.5–10.0 ppm) .
Biological Activity
tert-Butyl 2-carbamothioylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In studies focusing on anti-inflammatory properties, compounds similar to this compound have demonstrated promising results. For instance, derivatives have shown inhibition of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Activity
There is emerging evidence that compounds containing azetidine rings can exhibit neuroprotective effects. A study highlighted that related compounds could reduce oxidative stress and inflammation in neuronal cell cultures, which may translate into protective effects against neurodegenerative diseases .
Research Findings and Case Studies
Case Study: Anti-inflammatory Activity
A specific study investigated the anti-inflammatory effects of azetidine derivatives similar to this compound using the carrageenan-induced rat paw edema model. The results indicated that these compounds significantly reduced edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .
Synthesis and Applications
This compound can be synthesized through various methods involving the reaction of azetidine derivatives with thiocarbonyl compounds. This synthesis pathway allows for the modification of the azetidine ring to enhance biological activity.
Applications include:
- Drug Development: As a lead compound for developing new antimicrobial and anti-inflammatory drugs.
- Biochemical Research: To explore metabolic pathways and interactions within biological systems.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing tert-Butyl 2-carbamothioylazetidine-1-carboxylate?
- The synthesis typically involves multi-step reactions starting from azetidine derivatives. Key steps include:
- Functionalization of azetidine : Introducing the carbamothioyl group via nucleophilic substitution or coupling reactions.
- Boc protection : Using tert-butoxycarbonyl (Boc) groups to protect amines, often via reactions with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
- Purification : Column chromatography or recrystallization to isolate intermediates and the final product.
- Example: Similar compounds like tert-butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate are synthesized using sequential protection, coupling, and deprotection steps .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR spectroscopy : H and C NMR to confirm regiochemistry and Boc-group integrity. For example, tert-butyl groups exhibit distinct peaks at ~1.4 ppm in H NMR .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Used to resolve ambiguities in stereochemistry. SHELX software is widely employed for crystallographic refinement .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the carbamate or thiourea groups. Safety data sheets for analogous compounds recommend sealed refrigeration .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Catalyst screening : Evaluate palladium or copper catalysts for coupling steps, as seen in tert-butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate synthesis .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Lower temperatures (~0°C) mitigate side reactions during Boc protection .
Q. What computational approaches predict the biological activity of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For related compounds, docking studies revealed binding affinities to cancer-associated proteins .
- QSAR modeling : Correlate structural features (e.g., thiourea moiety, azetidine ring) with activity data from in vitro assays .
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure determination?
- SHELXL refinement : Apply twin refinement commands (TWIN/BASF) for twinned crystals. SHELX’s robust algorithms handle high-resolution data effectively .
- Dynamic disorder modeling : Use PART/SUMP restraints to resolve disordered tert-butyl groups in electron density maps .
Q. What strategies mitigate byproduct formation in multi-step syntheses?
- Protection/deprotection sequences : Temporarily block reactive sites (e.g., amines) to prevent unwanted side reactions.
- In situ quenching : Add scavengers (e.g., polymer-bound reagents) to trap reactive intermediates, as demonstrated in tert-butyl carbamate syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
